

Application Notes and Protocols for JNJ-40355003 in Primary Neuron Cultures

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Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217

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Introduction

JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, **JNJ-40355003** effectively increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling at cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has significant implications for neuronal function, including roles in pain perception, anxiety, and neuroinflammation. The use of **JNJ-40355003** in primary neuron cultures provides a valuable tool for investigating the intricate roles of the endocannabinoid system in both healthy and pathological neuronal processes.

These application notes provide detailed protocols for the use of **JNJ-40355003** in primary neuron cultures, including guidance on determining optimal working concentrations and methods for assessing its biological effects.

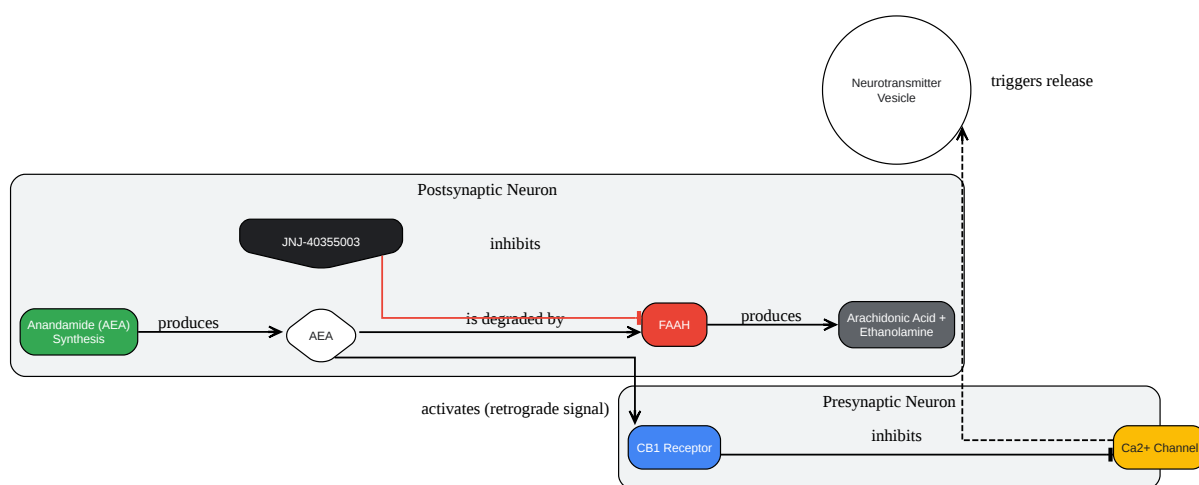
Data Presentation

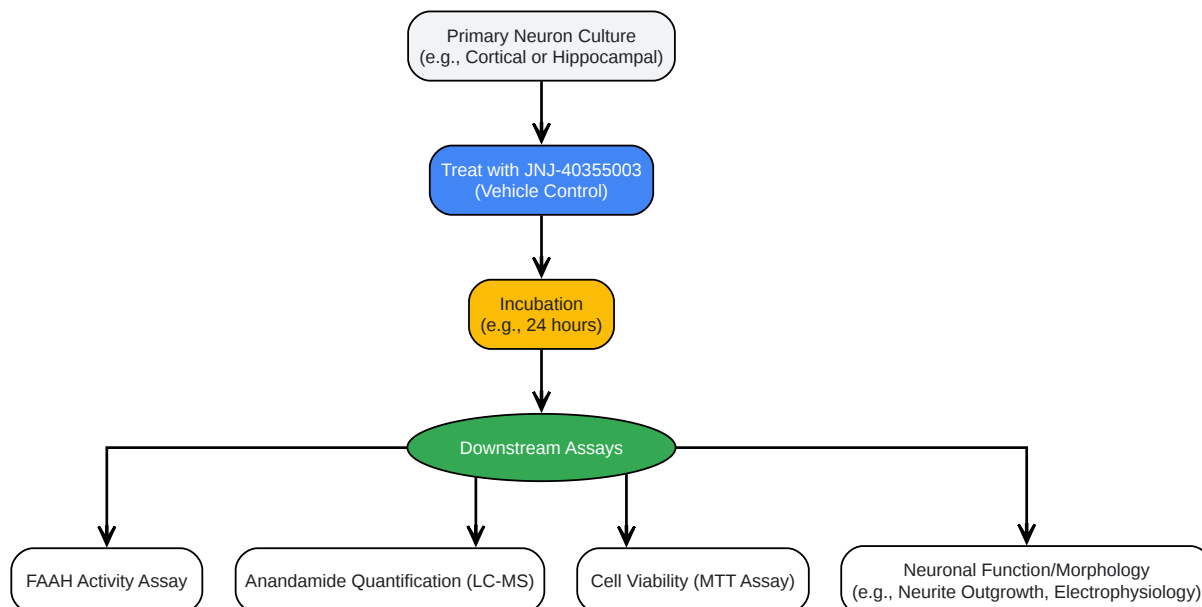
The following table summarizes the in vitro potency of **JNJ-40355003**, which is essential for designing experiments in primary neuron cultures.

Compound	Target	Assay System	IC50
JNJ-40355003	Recombinant Human FAAH	[3H]-anandamide hydrolysis in SK-N- MC cell lysates	1.4 nM

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of **JNJ-40355003** and a general experimental workflow for its use in primary neuron cultures, the following diagrams are provided.





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